molecular formula C16H12F3NO5 B8387064 [4-(2-Nitro-4-trifluoromethyl-phenoxy)-phenyl]-acetic acid methyl ester

[4-(2-Nitro-4-trifluoromethyl-phenoxy)-phenyl]-acetic acid methyl ester

Cat. No. B8387064
M. Wt: 355.26 g/mol
InChI Key: HDLMKVVRSHLRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07541383B2

Procedure details

A mixture of 4-fluoro-3-nitrobenzotrifluoride (1a, 1.0 g, 4.78 mmol), methyl 4-hydroxyphenylacetate (1b, 795 mg, 4.78 mmol) and potassium carbonate (661 mg, 4.78 mmol) in 10 mL of DMSO was allowed to stir at 60° C. for 24 h. Upon completion, the mixture was cooled to room temperature and 50 mL of water was added. The resulting mixture was extracted with ethyl acetate (3×30 mL). The combined extracts were washed with water (2×30 mL) and brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was chromatographed on a silica gel column using 20% EtOAc/hexane as the eluent to give 1.31 g of [4-(2-nitro-4-trifluoromethyl-phenoxy)-phenyl]-acetic acid methyl ester. 1H NMR (CDCl3): δ 8.22 (d, J=2.00 Hz, 1H), 7.70 (dd, J=8.8, 2.2 Hz, 1H), 7.36 (d, J=8.36 Hz, 2H), 7.08 9s, 1H), 7.07 (d, J=8.48 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
795 mg
Type
reactant
Reaction Step One
Quantity
661 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[OH:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23]([O:25][CH3:26])=[O:24])=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O>[CH3:26][O:25][C:23](=[O:24])[CH2:22][C:19]1[CH:20]=[CH:21][C:16]([O:15][C:2]2[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=2[N+:12]([O-:14])=[O:13])=[CH:17][CH:18]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
795 mg
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
661 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir at 60° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (3×30 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water (2×30 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel column

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)OC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.